N-(1-{2-[(3,5-dinitrophenyl)carbonyl]-3-(2-hydroxyphenyl)diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Preparation of 3,5-Dinitrobenzoyl Chloride: This intermediate is synthesized by reacting 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
Formation of the Diaziran Intermediate: The diaziran ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reactions: The final compound is obtained by coupling the diaziran intermediate with 4-methyl-1-benzenesulfonamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoyl Chloride: An intermediate used in the synthesis of the target compound .
4-Methyl-1-Benzenesulfonamide: Another intermediate involved in the synthesis.
Uniqueness
N-{1-BENZYL-2-[2-(3,5-DINITROBENZOYL)-3-(2-HYDROXYPHENYL)-1,2-DIAZIRAN-1-YL]-2-OXOETHYL}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C30H25N5O9S |
---|---|
Molecular Weight |
631.6 g/mol |
IUPAC Name |
N-[1-[2-(3,5-dinitrobenzoyl)-3-(2-hydroxyphenyl)diaziridin-1-yl]-1-oxo-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H25N5O9S/c1-19-11-13-24(14-12-19)45(43,44)31-26(15-20-7-3-2-4-8-20)30(38)33-28(25-9-5-6-10-27(25)36)32(33)29(37)21-16-22(34(39)40)18-23(17-21)35(41)42/h2-14,16-18,26,28,31,36H,15H2,1H3 |
InChI Key |
JBKRFBGYALAVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N3C(N3C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=CC=C5O |
Origin of Product |
United States |
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